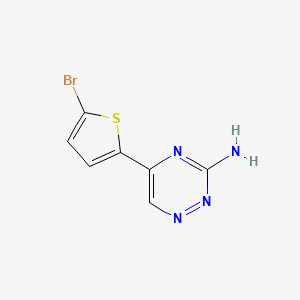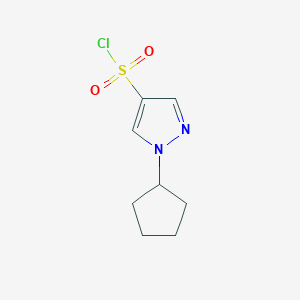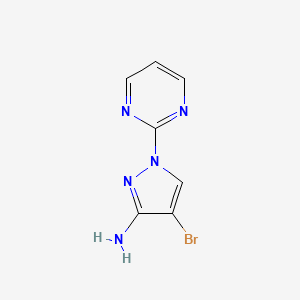
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
説明
“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry. For instance, allyl derivative reacts with 2-aminopyrimidine under thermolysis conditions to afford 1-allyl-4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide .Molecular Structure Analysis
The molecular structure of “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” can be represented by the molecular formula C7H6BrN5 . The InChI code for this compound is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions to form structurally diverse derivatives .科学的研究の応用
1. Synthesis of Antidepressant Molecules
- Summary of Application: This compound could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed procedures, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
2. Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, imidazole containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
3. Synthesis of Anti-Depressant Molecules
- Summary of Application: This compound could potentially be used in the synthesis of anti-depressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of anti-depressants .
4. Synthesis of 4-Hydroxy-2-quinolones
- Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, the synthesis of 4-hydroxy-2-quinolones is an important area of research. These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
5. Synthesis of Novel Pyridine-Based Derivatives
将来の方向性
特性
IUPAC Name |
4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWREGROFVVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



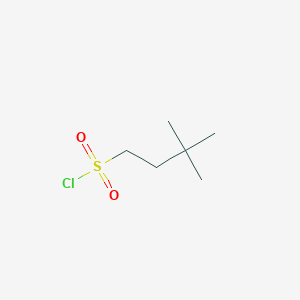
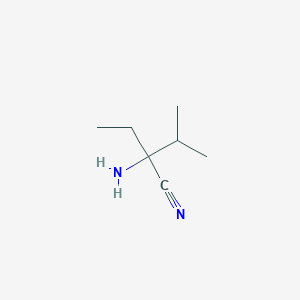



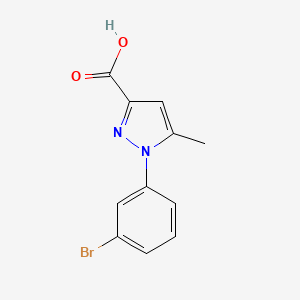



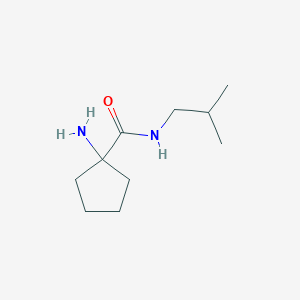

amine](/img/structure/B1530212.png)
